molecular formula C14H22N2O5S B6016455 N-[2-methoxy-5-(1-methoxypropan-2-ylsulfamoyl)phenyl]propanamide

N-[2-methoxy-5-(1-methoxypropan-2-ylsulfamoyl)phenyl]propanamide

Cat. No.: B6016455
M. Wt: 330.40 g/mol
InChI Key: LKXFZFGOPWKZAI-UHFFFAOYSA-N
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Description

N-[2-methoxy-5-(1-methoxypropan-2-ylsulfamoyl)phenyl]propanamide is an organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a methoxy group, a sulfamoyl group, and a propanamide moiety.

Properties

IUPAC Name

N-[2-methoxy-5-(1-methoxypropan-2-ylsulfamoyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5S/c1-5-14(17)15-12-8-11(6-7-13(12)21-4)22(18,19)16-10(2)9-20-3/h6-8,10,16H,5,9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXFZFGOPWKZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC(C)COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-5-(1-methoxypropan-2-ylsulfamoyl)phenyl]propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nucleophilic substitution reaction of 2-methoxy-5-nitrophenol with 1-methoxypropan-2-ylamine to form the corresponding sulfamoyl derivative. This intermediate is then subjected to amidation with propanoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-5-(1-methoxypropan-2-ylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in the intermediate can be reduced to an amine group.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the nitro group can produce aniline derivatives.

Scientific Research Applications

N-[2-methoxy-5-(1-methoxypropan-2-ylsulfamoyl)phenyl]propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-methoxy-5-(1-methoxypropan-2-ylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets. The sulfamoyl group can inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
  • 2-methoxy-5-(1-propenyl)phenol

Uniqueness

N-[2-methoxy-5-(1-methoxypropan-2-ylsulfamoyl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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